molecular formula C22H26O3 B12778977 Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- CAS No. 88221-89-0

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)-

Cat. No.: B12778977
CAS No.: 88221-89-0
M. Wt: 338.4 g/mol
InChI Key: BMERQOULNHZHJT-NHCUHLMSSA-N
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Description

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- is a complex organic compound with a unique structure that includes a benzene ring, a cyclohexyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- typically involves multiple steps, including the formation of the benzenepropanoic acid backbone and the introduction of the cyclohexyl and hydroxy groups. Common synthetic routes may involve:

    Aldol Condensation: This reaction can be used to form the beta-hydroxy group by reacting an aldehyde with a ketone in the presence of a base.

    Friedel-Crafts Alkylation: This method can introduce the cyclohexyl group onto the benzene ring using a cyclohexyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the benzene ring to a cyclohexane ring.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, Sulfuric acid (H2SO4) for sulfonation

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a cyclohexane derivative

    Substitution: Formation of nitro or sulfonic acid derivatives

Scientific Research Applications

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and benzene rings can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R,S)-(+)-**
  • Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (S,S)-(+)-**

Uniqueness

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(-)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the cyclohexyl group also adds to its distinct properties compared to other benzenepropanoic acid derivatives.

Properties

CAS No.

88221-89-0

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxy-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C22H26O3/c1-15-7-9-19(10-8-15)21(23)20(22(24)25)18-13-11-17(12-14-18)16-5-3-2-4-6-16/h7-14,16,20-21,23H,2-6H2,1H3,(H,24,25)/t20-,21-/m1/s1

InChI Key

BMERQOULNHZHJT-NHCUHLMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O

Origin of Product

United States

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